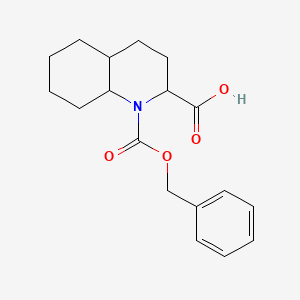![molecular formula C7H14ClN B13519160 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride](/img/structure/B13519160.png)
1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride is a compound that features a highly strained bicyclo[1.1.1]pentane (BCP) core. This unique structure has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential as a bioisostere for various functional groups, enhancing the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride typically involves the manipulation of bicyclo[1.1.1]pentane derivatives. One common approach is the nucleophilic addition to [1.1.1]propellane, followed by functional group transformations to introduce the ethan-1-amine moiety . Key steps include:
Nucleophilic Addition: Reacting [1.1.1]propellane with nucleophiles under controlled conditions.
Functional Group Transformation: Converting intermediates to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nucleophilic substitution reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride has diverse applications across various scientific fields:
Chemistry: Used as a building block for synthesizing complex molecules and studying strained ring systems.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in materials science for creating molecular rods and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways by binding to specific receptors or enzymes, thereby altering their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a precursor in various synthetic routes.
Bicyclo[1.1.1]pentylamine: A closely related compound with similar applications in drug design.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another derivative used in synthetic chemistry.
Uniqueness: 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride stands out due to its specific functional group arrangement, which provides unique reactivity and potential for bioisosteric replacement in medicinal chemistry .
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-5(8)7-2-6(3-7)4-7;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
XMVIWSXPBAGSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC(C1)C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
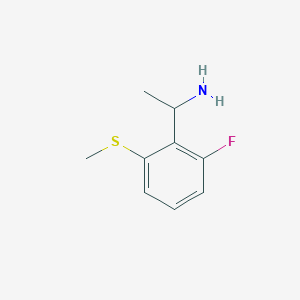
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)
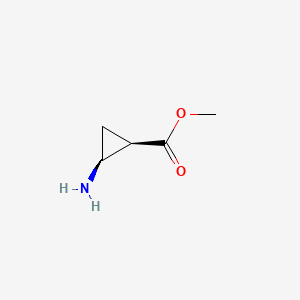
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
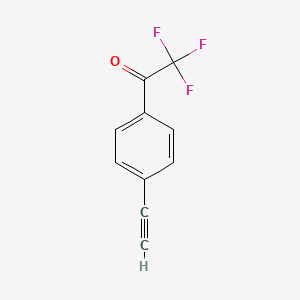
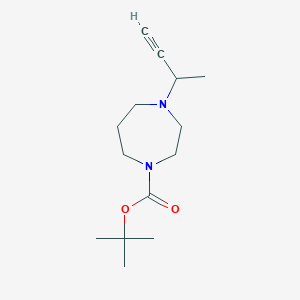

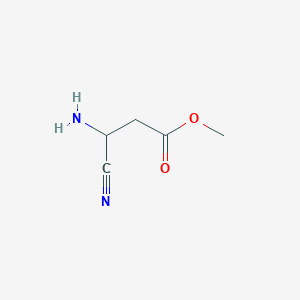
![Methyl 3-amino-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13519141.png)
